3-Iodoimidazo[1,2-b]pyridazin-6-amine synthesis protocol
3-Iodoimidazo[1,2-b]pyridazin-6-amine synthesis protocol
Technical Whitepaper: Scalable Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in modern kinase inhibitor discovery, serving as the core pharmacophore for approved oncology drugs such as Ponatinib (Iclusig). The specific derivative, 3-iodoimidazo[1,2-b]pyridazin-6-amine , is a high-value intermediate. The C-3 iodine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-6 amine functions as a critical hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.
This guide details a robust, three-step synthetic protocol designed for reproducibility and scalability. Unlike academic one-pot variants that often suffer from regioselectivity issues, this stepwise approach utilizes the 6-chloro intermediate to ensure high purity and allow for late-stage diversification.
Strategic Retrosynthesis
The synthesis is designed to avoid the handling of unstable diaminopyridazines. Instead, we utilize the commercially stable 6-chloropyridazin-3-amine as the starting material. The sequence prioritizes the installation of the iodine atom before the final amination to leverage the inductive electron-withdrawing effect of the iodine, which activates the C-6 position for nucleophilic aromatic substitution (SNAr).
Pathway:
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Cyclization: Construction of the bicyclic core.
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Functionalization: Regioselective electrophilic iodination.[1]
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Amination: Nucleophilic displacement to yield the target amine.
Phase 1: Core Construction (Cyclization)
The formation of the imidazo[1,2-b]pyridazine ring is achieved via the condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde. This is a modified Groebke-Blackburn-Bienaymé type cyclization logic but simplified to a bimolecular condensation.
Protocol 1.0: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
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Reagents: 6-Chloropyridazin-3-amine (1.0 equiv), Chloroacetaldehyde (50% wt in H2O, 2.0 equiv), NaHCO3 (2.5 equiv).
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Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME).
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Conditions: Reflux (80–90 °C) for 4–6 hours.
Step-by-Step Methodology:
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Charge: In a round-bottom flask equipped with a reflux condenser, suspend 6-chloropyridazin-3-amine in EtOH (concentration ~0.5 M).
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Addition: Add NaHCO3 followed by the dropwise addition of chloroacetaldehyde solution.
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Reflux: Heat the mixture to reflux. The suspension will typically clear as the reaction proceeds, followed by the precipitation of salts.
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Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
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Extraction: Resuspend the residue in water/ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Dry organic layers over MgSO4, filter, and concentrate. If necessary, recrystallize from ethyl acetate/hexanes or purify via silica gel chromatography (Hex/EtOAc gradient).
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Target Yield: 75–85%
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Appearance: Pale yellow to off-white solid.
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Critical Insight: Chloroacetaldehyde is highly toxic and a lachrymator. Ensure the condenser is efficient. Using the 50% aqueous solution is safer than the anhydrous form.
Phase 2: Regioselective Iodination
Direct iodination of the imidazo[1,2-b]pyridazine core is highly regioselective for the C-3 position due to the high electron density at this site (similar to the C-3 of indole). N-Iodosuccinimide (NIS) is superior to molecular iodine (
Protocol 2.0: Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
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Reagents: 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv).
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Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
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Conditions: Ambient temperature (20–25 °C), 2–4 hours.
Step-by-Step Methodology:
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Dissolution: Dissolve the Phase 1 product in MeCN (0.2 M).
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Addition: Add NIS portion-wise over 15 minutes. Protect the flask from direct light (wrap in foil) to prevent radical side reactions.
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Monitoring: Monitor by LC-MS. The conversion is usually rapid.
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Quench: Once complete, dilute with ethyl acetate and wash with 10% aqueous sodium thiosulfate (
). This step is mandatory to remove any residual iodine species (indicated by the disappearance of the brown color). -
Isolation: Wash with brine, dry over
, and concentrate.-
Target Yield: 85–95%
-
Purity Check:
NMR should show the disappearance of the C-3 proton (typically a doublet/singlet around 7.8–8.0 ppm depending on solvent).
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Phase 3: C-6 Amination (Target Formation)
This step transforms the chloride to the primary amine. The presence of the iodine at C-3 (an electron-withdrawing group) activates the C-6 chloride for Nucleophilic Aromatic Substitution (
Protocol 3.0: Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine
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Reagents: 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), Ammonium Hydroxide (
, 28-30% aq, excess). -
Solvent: Isopropanol (iPrOH) or 1,4-Dioxane.
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Conditions: Sealed pressure vessel (bomb) at 110–120 °C for 12–16 hours.
Step-by-Step Methodology:
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Loading: Place the iodinated intermediate in a pressure vessel.
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Solvent System: Add iPrOH and a large excess of concentrated aqueous ammonia (ratio 1:1).
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Reaction: Seal the vessel tightly and heat to 120 °C. The internal pressure will rise; ensure the vessel is rated for >10 bar.
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Workup: Cool the vessel to 0 °C before opening.
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Filtration: Often, the product precipitates upon cooling. Filter the solid.[2]
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Purification: If no precipitate forms, concentrate to dryness and triturate with cold water or diethyl ether.
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Target Yield: 60–75%
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Characterization: MS (ESI+)
~261 .
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Alternative (Buchwald-Hartwig): If the
conditions cause de-iodination (rare but possible at extreme temps), use, Xantphos, and with Benzophenone imine, followed by acidic hydrolysis. However, the ammonia bomb method is cleaner for this specific substrate.
Data Summary & Process Parameters
| Parameter | Phase 1 (Cyclization) | Phase 2 (Iodination) | Phase 3 (Amination) |
| Starting Material | 6-Chloropyridazin-3-amine | 6-Chloroimidazo[1,2-b]pyridazine | 6-Chloro-3-iodoimidazo... |
| Key Reagent | Chloroacetaldehyde | NIS | |
| Temp / Time | 85 °C / 5 h | 25 °C / 3 h | 120 °C / 16 h |
| Purification | Extraction/Silica | Thiosulfate Wash | Precipitation/Trituration |
| Typical Yield | 80% | 92% | 68% |
| Critical Risk | Lachrymator (Reagent) | Light Sensitivity | High Pressure |
Visualized Workflow (Graphviz)
The following diagram illustrates the reaction flow and the mechanistic logic of the iodination step.
Caption: Synthesis workflow for 3-iodoimidazo[1,2-b]pyridazin-6-amine showing the sequential activation strategy.
References
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Imidazo[1,2-b]pyridazine Scaffold Synthesis
- Goel, R. et al. "Imidazo[1,2-b]pyridazines: A Review on Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry, 2018.
-
Source:
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Regioselective Iodination with NIS
- Enguehard, C. et al. "Iodination of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Journal of Organic Chemistry, 2000.
-
Source:
-
Ponatinib (Iclusig)
- Huang, W.S. et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase." Journal of Medicinal Chemistry, 2010.
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Source:
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Amination of Halogen
):
